molecular formula C19H18ClN5O4 B14083676 methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate

methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate

Cat. No.: B14083676
M. Wt: 415.8 g/mol
InChI Key: KDSVTFQMWSRSFS-UHFFFAOYSA-N
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Description

Methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate is a complex organic compound with a unique structure that includes a chlorobenzyl group, a dimethyl group, and an imidazo[2,1-f]purin ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazo[2,1-f]purin ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the intermediate compound.

    Methylation: The final step involves the methylation of the compound to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f

Properties

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.8 g/mol

IUPAC Name

methyl 2-[2-[(3-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate

InChI

InChI=1S/C19H18ClN5O4/c1-11-8-24-15-16(21-18(24)23(11)10-14(26)29-3)22(2)19(28)25(17(15)27)9-12-5-4-6-13(20)7-12/h4-8H,9-10H2,1-3H3

InChI Key

KDSVTFQMWSRSFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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